

Synthesis of Boc-NH-PEG2-NH-Boc: An Application Note and Detailed Protocol

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Compound of Interest		
Compound Name:	Boc-NH-PEG2-NH-Boc	
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Abstract

This document provides a comprehensive guide to the synthesis of di-tert-butyl (3,6-dioxaoctane-1,8-diyl)dicarbamate, commonly known as **Boc-NH-PEG2-NH-Boc**. This bifunctional linker is a valuable tool in pharmaceutical and bioconjugation applications, where the polyethylene glycol (PEG) spacer enhances solubility and the Boc-protected amine groups allow for controlled, sequential derivatization. This application note details a robust synthesis protocol, including reagent specifications, reaction conditions, purification methods, and characterization.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in peptide chemistry and the development of complex molecules, due to its stability under a range of conditions and its facile removal under acidic conditions.[1][2] The synthesis of **Boc-NH-PEG2-NH-Boc** involves the di-protection of the primary amine groups of 1,2-bis(2-aminoethoxy)ethane. This process yields a versatile linker molecule with terminal Boc-protected amines, ready for use in solid-phase synthesis, the development of antibody-drug conjugates (ADCs), and the construction of proteolysis-targeting chimeras (PROTACs).

Chemical Reaction



Experimental Protocol

This protocol is a generalized method compiled from established procedures for the Boc protection of diamines.

Materials and Reagents

Reagent	CAS Number	Molecular Weight (g/mol)	Typical Purity
1,2-Bis(2- aminoethoxy)ethane	929-59-9	148.21	>98%
Di-tert-butyl dicarbonate ((Boc)₂O)	24424-99-5	218.25	>97%
Dichloromethane (DCM), anhydrous	75-09-2	84.93	>99.8%
Triethylamine (TEA)	121-44-8	101.19	>99.5%
Sodium Bicarbonate (NaHCO ₃)	144-55-8	84.01	>99.5%
Magnesium Sulfate (MgSO ₄), anhydrous	7487-88-9	120.37	>99.5%
Ethyl Acetate (EtOAc)	141-78-6	88.11	ACS Grade
Hexanes	110-54-3	86.18	ACS Grade

Synthesis Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-bis(2-aminoethoxy)ethane (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
- Addition of Base: Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.

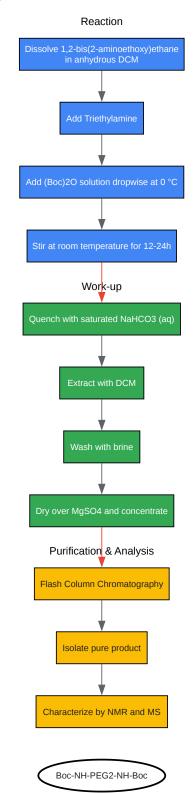


- Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (2.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture at 0 °C (ice bath).
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24
 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to
 confirm the consumption of the starting diamine.
- Work-up:
 - Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
 - Combine the organic layers and wash with brine.
 - Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by flash column chromatography on silica gel.
 A typical eluent system is a gradient of ethyl acetate in hexanes.
- Isolation and Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Boc-NH-PEG2-NH-Boc as a colorless to pale yellow oil or solid. The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram



Synthesis Workflow for Boc-NH-PEG2-NH-Boc



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Caption: Synthesis workflow for **Boc-NH-PEG2-NH-Boc**.



Quantitative Data

The following table summarizes the typical stoichiometry and expected yield for the synthesis of **Boc-NH-PEG2-NH-Boc**. Yields can vary based on reaction scale and purification efficiency.

Starting Material	Moles (eq)	Molecular Weight (g/mol)
1,2-Bis(2-aminoethoxy)ethane	1.0	148.21
Di-tert-butyl dicarbonate	2.2	218.25
Triethylamine	2.2	101.19
Product	348.45	
Expected Yield	85-95%	

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.
- Dichloromethane is a volatile and potentially carcinogenic solvent.
- Triethylamine is a corrosive and flammable liquid.

Conclusion

The protocol described provides a reliable method for the synthesis of **Boc-NH-PEG2-NH-Boc**. This versatile linker is a key component in the development of advanced therapeutics and bioconjugates. Careful execution of this procedure will yield a high-purity product suitable for a wide range of research and development applications.



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References

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